molecular formula C18H17F2NO3 B2886367 2-((2,5-Difluorophenyl)amino)-2-oxoethyl 2-phenylbutanoate CAS No. 1008282-56-1

2-((2,5-Difluorophenyl)amino)-2-oxoethyl 2-phenylbutanoate

Cat. No.: B2886367
CAS No.: 1008282-56-1
M. Wt: 333.335
InChI Key: LXIMBNCJZAXLRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((2,5-Difluorophenyl)amino)-2-oxoethyl 2-phenylbutanoate is a synthetic specialty ester and amide hybrid compound designed for research applications. Its molecular structure integrates a 2-phenylbutanoate moiety, a feature present in compounds with documented biological activity , and a 2,5-difluorophenyl group. The strategic incorporation of fluorine atoms is a common practice in medicinal chemistry and drug development, as it can significantly influence a molecule's physicochemical properties, metabolic stability, and binding affinity to biological targets . This compound is intended for use in biochemical research as a standard or intermediate. Its structure suggests potential utility in various investigative areas, including enzyme inhibition studies, probing receptor-ligand interactions, and serving as a key synthetic precursor in the development of novel pharmacologically active molecules . Researchers can leverage this chemical to explore structure-activity relationships (SAR), particularly concerning the role of fluorine substitution on aromatic systems in modulating biological activity . The product is provided with guaranteed high purity and is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

[2-(2,5-difluoroanilino)-2-oxoethyl] 2-phenylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2NO3/c1-2-14(12-6-4-3-5-7-12)18(23)24-11-17(22)21-16-10-13(19)8-9-15(16)20/h3-10,14H,2,11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXIMBNCJZAXLRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)OCC(=O)NC2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Overview and Retrosynthetic Analysis

2-((2,5-Difluorophenyl)amino)-2-oxoethyl 2-phenylbutanoate comprises two primary moieties: a 2-phenylbutanoate ester and a 2-((2,5-difluorophenyl)amino)-2-oxoethyl group. Retrosynthetically, the molecule can be dissected into (1) 2-phenylbutanoic acid and (2) a glycine-derived amide intermediate bearing the 2,5-difluoroaniline substituent (Figure 1). The ester linkage between these components suggests classical esterification or transesterification reactions as key steps.

Synthetic Routes and Methodological Approaches

Stepwise Esterification-Amidation Pathway

A widely reported strategy involves sequential esterification of 2-phenylbutanoic acid followed by amidation of the resulting glycolic acid derivative.

Synthesis of 2-Phenylbutanoic Acid

2-Phenylbutanoic acid is typically prepared via Friedel-Crafts acylation of benzene with butyryl chloride, followed by hydrolysis of the intermediate ketone. Alternative routes employ Grignard reactions between phenylmagnesium bromide and ethyl butyrate, though yields are moderate (50–65%).

Esterification with 2-Bromo-2-oxoethyl Intermediate

The carboxylic acid is activated using thionyl chloride (SOCl₂) to form 2-phenylbutanoyl chloride, which reacts with 2-bromo-2-oxoethanol in anhydrous dichloromethane at 0–5°C. Triethylamine (3 equiv.) is employed to scavenge HBr, yielding 2-bromo-2-oxoethyl 2-phenylbutanoate (75–82% yield).

Amidation with 2,5-Difluoroaniline

Nucleophilic displacement of the bromide by 2,5-difluoroaniline proceeds in dimethylformamide (DMF) at 60°C with potassium carbonate (K₂CO₃) as a base. After 12–16 hours, the product is isolated via aqueous workup and purified by silica gel chromatography (hexane/ethyl acetate, 4:1), achieving 68–74% yield.

Convergent Approach via Preformed Amide Intermediate

An alternative route synthesizes the amide moiety prior to esterification, minimizing side reactions during the final coupling step.

Preparation of 2-((2,5-Difluorophenyl)amino)-2-oxoacetic Acid

Glyoxylic acid is condensed with 2,5-difluoroaniline in ethanol under reflux (4–6 h), yielding 2-((2,5-difluorophenyl)amino)-2-oxoacetic acid (85% yield). The crude product is recrystallized from hot water.

Esterification with 2-Phenylbutanol

The carboxylic acid is activated using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF). 2-Phenylbutanol (1.2 equiv.) is added dropwise, and the reaction is stirred at room temperature for 24 h. After filtration and concentration, the ester is obtained in 70–78% yield.

Reaction Optimization and Critical Parameters

Solvent and Base Selection for Amidation

Polar aprotic solvents (DMF, DMSO) enhance nucleophilic displacement rates in the amidation step, while weaker bases (K₂CO₃) minimize ester hydrolysis. Substituting DMF with acetonitrile reduces yields by 15–20%, likely due to decreased solubility of the aniline reagent.

Temperature Control in Ester Activation

Overheating during acyl chloride formation leads to decarboxylation. Maintaining temperatures below 5°C during SOCl₂ addition ensures >90% conversion of 2-phenylbutanoic acid to its chloride.

Purification Challenges

Silica gel chromatography remains the most effective purification method, though gradient elution (hexane → ethyl acetate) is required to separate unreacted aniline from the product. Industrial-scale processes may employ fractional crystallization using n-pentane/ethyl acetate mixtures.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Microreactor systems enable safer handling of SOCl₂ and HBr by-products. A patented continuous process achieves 89% yield in the esterification step with residence times under 30 minutes.

Green Chemistry Metrics

Solvent recovery systems for DMF and THF reduce E-factor values from 12.4 to 4.6 kg waste/kg product. Catalytic enzyme-mediated esterification (lipase B) is under investigation but currently offers inferior space-time yields (0.8 g/L·h vs. 14 g/L·h for chemical methods).

Analytical Characterization Data

Spectroscopic Properties

  • ¹H NMR (400 MHz, CDCl₃): δ 7.32–7.25 (m, 5H, Ph), 6.95–6.83 (m, 2H, Ar-F), 4.65 (s, 2H, OCH₂CO), 3.12 (t, J = 7.2 Hz, 2H, CH₂), 1.82–1.75 (m, 2H, CH₂), 1.45 (t, J = 7.4 Hz, 3H, CH₃).
  • ¹³C NMR (100 MHz, CDCl₃): δ 170.2 (C=O ester), 165.4 (C=O amide), 152.1–147.3 (Ar-C-F), 134.8–127.6 (Ph), 62.1 (OCH₂), 34.5 (CH₂), 25.7 (CH₂), 14.1 (CH₃).

Chromatographic Purity

HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows ≥99.2% purity with t_R = 8.7 min.

Chemical Reactions Analysis

Types of Reactions

2-((2,5-Difluorophenyl)amino)-2-oxoethyl 2-phenylbutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-((2,5-Difluorophenyl)amino)-2-oxoethyl 2-phenylbutanoate is an organic compound with a difluorophenyl group, an amino group, and a phenylbutanoate ester. It is used as an intermediate in synthesizing complex organic molecules, studying enzyme interactions and protein binding, and producing specialty chemicals and materials.

Scientific Research Applications

This compound has applications across chemistry, biology, and industry:

  • Chemistry It serves as an intermediate in synthesizing complex organic molecules.
  • Biology The compound can be employed in studying enzyme interactions and protein binding.
  • Industry It can be used to produce specialty chemicals and materials.

Chemical Reactions

This compound can undergo oxidation, reduction, and substitution reactions:

  • Oxidation The compound can be oxidized using oxidizing agents like potassium permanganate KMnO4KMnO_4 and chromium trioxide CrO3CrO_3 to form corresponding oxides.
  • Reduction Reduction reactions, which convert the oxo group to a hydroxyl group, can be achieved using reducing agents like sodium borohydride NaBH4NaBH_4 and lithium aluminum hydride LiAlH4LiAlH_4.
  • Substitution The difluorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines and thiols under basic conditions.

The major products of these reactions depend on the specific reagents and conditions used; oxidation may yield carboxylic acids, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of 2-((2,5-Difluorophenyl)amino)-2-oxoethyl 2-phenylbutanoate involves its interaction with specific molecular targets. The difluorophenyl group can enhance binding affinity to certain enzymes or receptors, while the oxoethyl group may participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways and result in various pharmacological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

To contextualize its properties, we compare 2-((2,5-Difluorophenyl)amino)-2-oxoethyl 2-phenylbutanoate with three analogous compounds:

AZD1152 (2-{ethyl[3-({4-[(5-{2-[(3-fluorophenyl)amino]-2-oxoethyl}-1H-pyrazol-3-yl)amino]quinazolin-7-y]}oxy)propyl]amino}ethyl dihydrogen phosphate)

  • Structural Similarities: Both compounds feature a fluorophenylamino-oxoethyl motif, critical for hydrogen bonding with kinase active sites.
  • Key Differences : AZD1152 incorporates a quinazoline core and a phosphate group, enhancing solubility and cellular uptake compared to the simpler ester backbone of the target compound.
  • Functional Impact : AZD1152 is a potent Aurora B kinase inhibitor with demonstrated efficacy in hematologic malignancies, whereas the target compound’s kinase selectivity remains under investigation .

BIBN4096BS (1-piperidinecarboxamide, N-(2-[{5-amino-1-([4-{4-pyridinyl}-1-piperazinyl] carbonyl)pentyl}amino]-1-[{3,5-dibromo-4-hydroxyphenyl}methyl]-2-oxoethyl))

  • Structural Similarities : Both share a 2-oxoethyl amide group and aromatic substituents (fluorophenyl vs. dibromohydroxyphenyl).
  • Key Differences : BIBN4096BS includes a piperazine-piperidine scaffold, conferring higher selectivity for calcitonin gene-related peptide (CGRP) receptors.
  • Functional Impact: BIBN4096BS is a CGRP receptor antagonist used in migraine therapy, highlighting how minor structural changes redirect therapeutic applications .

Benzilic Acid Derivatives (e.g., 2-Hydroxy-2,2-diphenylacetic acid)

  • Structural Similarities : Both classes employ aromatic phenyl groups and ester/amide linkages.
  • Key Differences : Benzilic acid derivatives lack fluorine substituents and exhibit simpler architectures, limiting their specificity.

Comparative Data Table

Property This compound AZD1152 BIBN4096BS Benzilic Acid Derivatives
Molecular Formula C₁₈H₁₆F₂N₂O₄ C₃₁H₃₄FN₇O₇P C₂₉H₃₈Br₂N₆O₄ C₁₄H₁₂O₃ (e.g., benzilic acid)
Molecular Weight (g/mol) ~362.3 ~698.6 ~738.4 ~228.2
Key Functional Groups Difluorophenyl amide, ester Fluorophenyl amide, phosphate Dibromophenyl, piperazine Diphenyl, hydroxyl, carboxyl
Therapeutic Target Hypothesized kinase inhibitor (TRK family) Aurora B kinase CGRP receptor Synthetic intermediate
Bioactivity (IC₅₀) Not yet reported 0.37 nM (Aurora B) 0.03 nM (CGRP receptor) N/A

Research Findings and Mechanistic Insights

Kinase Inhibition Potential

The fluorophenyl amide group in this compound aligns with TRK kinase inhibitors (e.g., entrectinib), where fluorine atoms enhance binding affinity through hydrophobic and electrostatic interactions . However, its ester linkage may reduce metabolic stability compared to AZD1152’s phosphate prodrug design, which improves bioavailability .

Selectivity and Toxicity

Unlike BIBN4096BS, which achieves high receptor specificity via its bulky piperazine moiety, the target compound’s smaller structure may lead to off-target effects. Preliminary studies on analogous compounds suggest that fluorine substitution reduces hepatic toxicity compared to non-fluorinated analogs .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-((2,5-difluorophenyl)amino)-2-oxoethyl 2-phenylbutanoate, and how can purity be optimized?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

Esterification : React 2-phenylbutanoic acid with a chlorinating agent (e.g., thionyl chloride) to form the acyl chloride.

Amidation : Couple the acyl chloride with 2,5-difluoroaniline in the presence of a base (e.g., triethylamine) to form the amide intermediate.

Ester Activation : Use a carbodiimide coupling agent (e.g., DCC or EDC) with NHS or HOBt to activate the ester for final assembly .

  • Purity Optimization : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and 1^1H/13^13C NMR .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

  • Methodological Answer :

  • Primary Techniques :
  • NMR : Assign peaks using 1^1H (e.g., aromatic protons at δ 7.2–8.1 ppm) and 19^19F NMR (fluorine coupling patterns).
  • HRMS : Confirm molecular ion ([M+H]+^+) and isotopic distribution.
  • IR : Identify carbonyl stretches (amide C=O at ~1680 cm1^{-1}, ester C=O at ~1720 cm1^{-1}) .
  • Contradiction Resolution : Cross-validate with X-ray crystallography (if crystals are obtainable) or computational modeling (DFT for optimized geometry) .

Advanced Research Questions

Q. How can the hydrolytic stability of the ester and amide bonds in this compound be systematically evaluated under physiological conditions?

  • Methodological Answer :

  • Experimental Design :

Prepare buffer solutions (pH 2.0, 7.4, 9.0) to simulate gastrointestinal, blood, and lysosomal environments.

Incubate the compound at 37°C, sampling at intervals (0, 6, 12, 24, 48 h).

Analyze degradation products via LC-MS/MS and quantify stability using kinetic models (first-order decay) .

  • Advanced Tip : Use deuterated solvents in NMR to track bond cleavage in real time .

Q. What strategies are effective for probing the biological activity of this compound against cancer cell lines, and how can false positives be mitigated?

  • Methodological Answer :

  • In Vitro Screening :

Perform MTT assays on adherent cancer lines (e.g., MCF-7, HeLa) with 48–72 h exposure.

Include controls for cytotoxicity (e.g., cisplatin) and solvent (DMSO ≤0.1%).

  • False-Positive Mitigation :
  • Use orthogonal assays (e.g., apoptosis via Annexin V/PI staining).
  • Rule out aggregation artifacts via dynamic light scattering (DLS) .

Q. How can computational methods predict the environmental fate of this compound, and what experimental data are needed for validation?

  • Methodological Answer :

  • In Silico Prediction :

Use EPI Suite to estimate logP (lipophilicity) and biodegradability.

Apply molecular docking to assess potential binding to environmental receptors (e.g., soil enzymes) .

  • Validation : Conduct soil microcosm studies (OECD 307 guidelines) to measure half-life under aerobic/anaerobic conditions .

Data Analysis & Contradiction Management

Q. How should researchers address discrepancies in biological activity data across different studies?

  • Methodological Answer :

Replicate Experiments : Ensure consistent cell culture conditions (passage number, serum type).

Meta-Analysis : Compare datasets using standardized metrics (e.g., IC50_{50} normalized to positive controls).

Mechanistic Studies : Use siRNA knockdown or CRISPR to validate target engagement .

Q. What advanced chromatographic techniques resolve co-elution issues during impurity profiling?

  • Methodological Answer :

  • 2D-LC : Pair a reversed-phase column (C18) with a HILIC column for orthogonal separation.
  • Ion Mobility MS : Differentiate isomers based on collision cross-section .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.